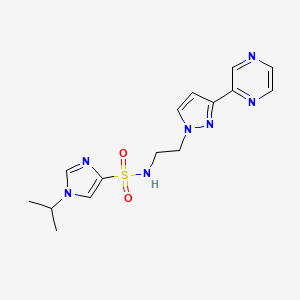
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been developed to target the cannabinoid receptor CB1. The CB1 receptor is a G protein-coupled receptor that is found in the central nervous system and is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. CP-544326 has been studied extensively for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Aplicaciones Científicas De Investigación
COX-2 Inhibition and Anti-inflammatory Applications
One significant area of application is in the synthesis and evaluation of sulfonamide derivatives as COX-2 inhibitors. For example, a study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of COX-2 inhibitors identified compounds like celecoxib, which is in clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). These compounds have been highlighted for their potential in blocking COX-2 both in vitro and in vivo, showcasing their role in anti-inflammatory and pain management therapies.
Anticancer Activity
Another significant application is in anticancer research, where various sulfonamide derivatives have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds have shown promising results as lead anticancer compounds due to their high potency-selectivity expression values (Gul et al., 2018). This research underscores the potential of sulfonamide derivatives in developing new anticancer drug candidates by targeting specific CA isoenzymes.
Enzyme Inhibition for Therapeutic Applications
The derivatives of "(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide" have also been studied for their enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes. Selective inhibition of these enzymes has implications for treating conditions like glaucoma, epilepsy, and certain types of cancer. Studies have identified compounds with significant inhibitory effects on CA isoenzymes, offering a pathway to novel therapeutic agents (Gul et al., 2017).
Propiedades
IUPAC Name |
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,13-11-14-6-2-1-3-7-14)18-16-10-12-17-19(16)15-8-4-5-9-15/h1-3,6-7,10-13,15,18H,4-5,8-9H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWGUANUBRQHQ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


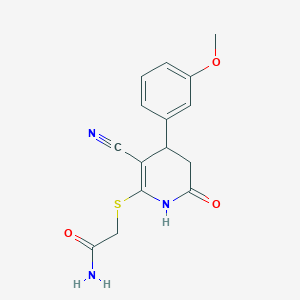
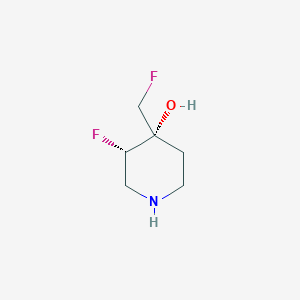
![Ethyl 1-[(2,5-dimethoxyphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2867290.png)
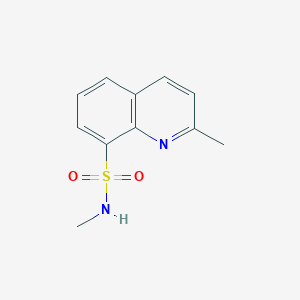

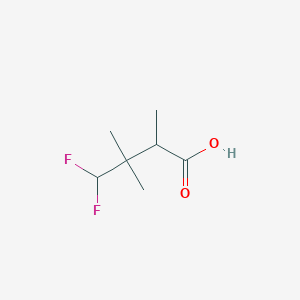

![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)
![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)
![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)
